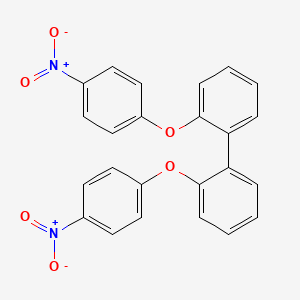
2,2'-Bis(4-nitrophenoxy)biphenyl
Overview
Description
“2,2’-Bis(4-nitrophenoxy)biphenyl” is a chemical compound with the molecular formula C24H16N2O6 . It has an average mass of 428.394 Da and a monoisotopic mass of 428.100830 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new diamine, bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, was synthesized in a study . The first step involved obtaining the dinitro derivative, bis(4-(4-nitrophenoxy)phenyl)methylphenylsilane, with a yield of 83%. This compound was then reduced by reaction with hydrazine and Pd-activated carbon, yielding 67% of the diamine .
Molecular Structure Analysis
The molecular structure of “2,2’-Bis(4-nitrophenoxy)biphenyl” consists of two biphenyl groups connected through an oxygen atom . Each of the phenyl rings in the biphenyl groups is substituted with a nitro group and an oxygen atom, forming a nitrophenoxy group .
Scientific Research Applications
Synthesis and Material Properties
Polymer Synthesis : The compound has been utilized in the synthesis of aromatic poly(ether benzoxazole)s, exhibiting high thermal stability and solubility in certain solvents, contributing to materials with high glass-transition temperatures and stability up to 380 °C in nitrogen environments (Imai et al., 2002).
Organosoluble Poly(ether imide)s : It's involved in the creation of organosoluble poly(ether imide)s, which demonstrate high solubility and substantial molecular weights, contributing to amorphous polymers with significant thermal stability (Liaw et al., 2001).
Molybdenum(VI) Complexes : In chemistry, it's engaged in forming molybdenum(VI) complexes, illustrating the compound's potential in creating complex structures with varied metal-ligand and metal-amidophenoxide bonding scenarios (Kopec et al., 2012).
Mesophase Properties
- Mesomorphic Property Improvement : Researchers have synthesized various types of bis(benzoyloxy)biphenyls to study the effects of a lateral polar nitro group, revealing how such structural alterations can influence the transition temperatures and mesomorphic properties of materials (Mori et al., 2006).
Environmental and Bioremediation Studies
Bioremediation Studies : The compound has been noted in studies related to bioremediation, specifically concerning the degradation of environmentally persistent pollutants like Bisphenol A, highlighting its relevance in environmental chemistry and pollution control (Chhaya & Gupte, 2013).
Kinetic Studies : It's also been used in kinetic studies of phenolysis reactions, contributing to the understanding of reaction mechanisms and the impact of structural variations on reaction rates and mechanisms (Castro et al., 2001).
Future Directions
Future research could focus on further exploring the synthesis, properties, and potential applications of “2,2’-Bis(4-nitrophenoxy)biphenyl” and similar compounds. For instance, the synthesis and characterization of new poly(amides) derived from similar compounds have been described , suggesting potential applications in the field of polymer science.
properties
IUPAC Name |
1-(4-nitrophenoxy)-2-[2-(4-nitrophenoxy)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c27-25(28)17-9-13-19(14-10-17)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-20-15-11-18(12-16-20)26(29)30/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHYALYVRCVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559156 | |
| Record name | 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(4-nitrophenoxy)biphenyl | |
CAS RN |
65811-03-2 | |
| Record name | 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

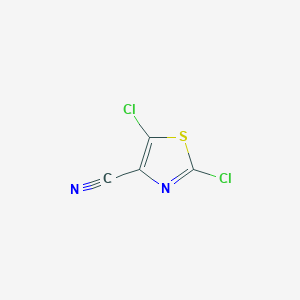
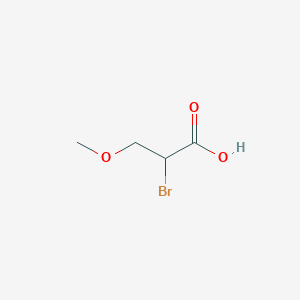
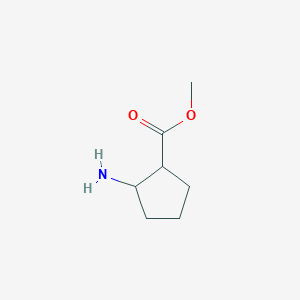

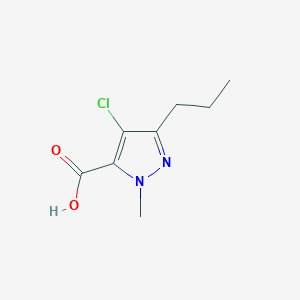


![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)
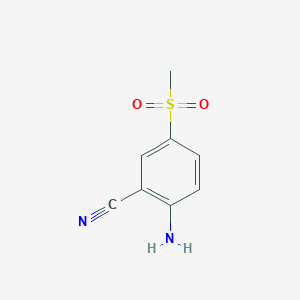

![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)
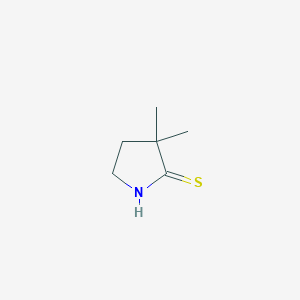
![Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B1602138.png)
